N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted at positions 1 and 6 with isopropyl (propan-2-yl) groups. A carboxamide group at position 4 is linked to a 4-(acetylamino)phenyl moiety.
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-12(2)19-10-17(18-11-22-26(13(3)4)20(18)25-19)21(28)24-16-8-6-15(7-9-16)23-14(5)27/h6-13H,1-5H3,(H,23,27)(H,24,28) |
InChI Key |
YSVYVISVMTZFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method is the cyclization of a preformed pyrazole with a pyridine derivative under acidic or basic conditions . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, acids, bases, and transition metal catalysts. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyridine core .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
a) N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide ()
- Core Structure : Pyrazolo[3,4-b]pyridine.
- Substituents :
- Positions 1 and 6: Phenyl groups (vs. isopropyl in the target compound).
- Position 3: Methyl group.
- Position 4: Carbohydrazide (N′-acetylhydrazide) instead of carboxamide.
- Synthesis : Derived from phenyl acetates in an alkaline medium, suggesting distinct reactivity compared to the target compound’s synthesis pathway.
- The carbohydrazide group may confer different pharmacokinetic properties, such as metabolic stability or enzymatic interactions .
b) (R)-N-(3-Fluoro-4-((3-((1-Hydroxypropan-2-yl)amino)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
- Core Structure : Pyrazolo[3,4-b]pyridine with fluorinated substituents and a tetrahydropyrimidine-dione moiety.
- Substituents: Position 4: Linked to a fluorophenyl group via an ether bond. Position 3: Hydroxypropan-2-yl amino group.
- Therapeutic Application : Patent claims cancer treatment, highlighting the pyrazolo[3,4-b]pyridine scaffold’s relevance in oncology. Fluorine atoms may enhance metabolic stability and binding affinity .
Acetylamino Phenyl-Containing Compounds
a) N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide ()
- Core Structure: Indole-propanol hybrid.
- Functional Groups: 4-(Acetylamino)phenyl group (shared with the target compound). Dichloroacetamide and hydroxypropanol substituents.
- Biological Activity: Analgesic properties, isolated from marine-derived Escherichia coli.
Carboxamide Derivatives
a) (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()
- Core Structure : Pyrrolo[1,2-b]pyridazine (distinct from pyrazolo[3,4-b]pyridine).
- Substituents :
- Trifluoromethyl and morpholine groups enhance solubility and target selectivity.
- Functional Impact : Demonstrates the versatility of carboxamide moieties in diverse heterocyclic systems for drug design .
Data Table: Structural and Functional Comparison
Key Research Findings
- Substituent Effects : Isopropyl groups in the target compound likely increase lipophilicity (logP) compared to diphenyl () or fluorinated () derivatives, influencing bioavailability.
- Functional Group Diversity: Carboxamide vs.
- Therapeutic Potential: Pyrazolo[3,4-b]pyridine derivatives show promise in oncology (), while acetylamino phenyl-containing compounds may target neurological or infectious diseases ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
